molecular formula C28H28O7 B14276835 methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-4-methoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate CAS No. 167256-05-5

methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-4-methoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B14276835
CAS No.: 167256-05-5
M. Wt: 476.5 g/mol
InChI Key: SXADTDRGAMTFIN-LLOGBAKRSA-N
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Description

  • Alkylation of the benzodioxole ring with a propoxy-containing reagent yields the desired propoxy-substituted intermediate.
  • Hydroxylation and Methoxylation

    • Introduce the hydroxy and methoxy groups using appropriate reagents.
  • Stereochemistry Control

    • The chiral centers (1S,2S) can be controlled during synthesis.
  • Industrial Production:

    Industrial-scale production typically involves optimized synthetic routes, purification, and isolation. Specific conditions and catalysts vary based on the manufacturer.

    Preparation Methods

    Synthetic Routes:

    Several synthetic routes exist for this compound, but one common approach involves the following steps:

    • Formation of the Benzodioxole Ring

      • Start with a suitable precursor containing the benzodioxole moiety.
      • Cyclization under acidic conditions forms the benzodioxole ring.

    Chemical Reactions Analysis

    Reactions:

      Oxidation: The phenolic hydroxy group can undergo oxidation to form quinones or other derivatives.

      Reduction: Reduction of the carbonyl group in the carboxylate can yield alcohols.

      Substitution: The propoxy group is susceptible to nucleophilic substitution reactions.

    Common Reagents:

      Hydroxylation: Sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).

      Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

      Substitution: Alkyl halides, nucleophiles (e.g., amines).

    Major Products:

    • Oxidation: Quinone derivatives.
    • Reduction: Alcohols.
    • Substitution: Various propoxy-substituted compounds.

    Scientific Research Applications

      Medicine: Investigated for potential therapeutic effects due to its unique structure.

      Chemistry: Used as a building block in organic synthesis.

      Industry: May find applications in materials science or drug development.

    Mechanism of Action

    The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, possibly related to its phenolic and indene moieties.

    Comparison with Similar Compounds

      Similar Compounds: Other indene derivatives, benzodioxole-containing compounds.

      Uniqueness: The combination of stereochemistry, benzodioxole, and propoxy groups sets it apart.

    : Example reference. Actual references should be cited from reliable scientific literature.

    Properties

    CAS No.

    167256-05-5

    Molecular Formula

    C28H28O7

    Molecular Weight

    476.5 g/mol

    IUPAC Name

    methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-4-methoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate

    InChI

    InChI=1S/C28H28O7/c1-4-11-33-18-7-8-19-21(13-18)26(20-9-6-17(31-2)14-22(20)29)27(28(30)32-3)25(19)16-5-10-23-24(12-16)35-15-34-23/h5-10,12-14,25-27,29H,4,11,15H2,1-3H3/t25-,26?,27-/m0/s1

    InChI Key

    SXADTDRGAMTFIN-LLOGBAKRSA-N

    Isomeric SMILES

    CCCOC1=CC2=C(C=C1)[C@@H]([C@@H](C2C3=C(C=C(C=C3)OC)O)C(=O)OC)C4=CC5=C(C=C4)OCO5

    Canonical SMILES

    CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)O)C(=O)OC)C4=CC5=C(C=C4)OCO5

    Origin of Product

    United States

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